2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone
CAS No.: 921880-79-7
Cat. No.: VC4230569
Molecular Formula: C18H25NO4
Molecular Weight: 319.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921880-79-7 |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 319.401 |
| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
| Standard InChI | InChI=1S/C18H25NO4/c1-12-9-19(10-13(2)22-12)16(20)11-21-15-7-5-6-14-8-18(3,4)23-17(14)15/h5-7,12-13H,8-11H2,1-4H3 |
| Standard InChI Key | PBSWDSXGSJRPSU-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Introduction
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone is a complex organic compound that belongs to the class of benzofurans and morpholine derivatives. This compound is characterized by its unique structural features, which include a benzofuran moiety and a morpholine ring, making it of interest in various scientific fields, particularly in medicinal chemistry and pharmacological research.
Synthesis and Preparation
The synthesis of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone typically involves several key steps, including the use of specific reagents such as acid catalysts or bases to facilitate reactions. Purification steps like chromatography are often necessary to isolate the desired product.
Synthesis Steps
-
Starting Materials: The synthesis begins with appropriate starting materials, such as 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and 2,6-dimethylmorpholine.
-
Etherification: The benzofuran moiety is connected to the morpholine ring via an ether linkage.
-
Ethanone Formation: The morpholine ring is further attached to an ethanone group.
Biological Activities and Applications
This compound has been explored for its potential biological activities, including as an inhibitor of certain enzymes. Its unique structure, combining benzofuran and morpholine moieties, makes it a candidate for various pharmacological applications.
Biological Activity Table
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
| Pharmacological Applications | Candidate for drug discovery in medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume